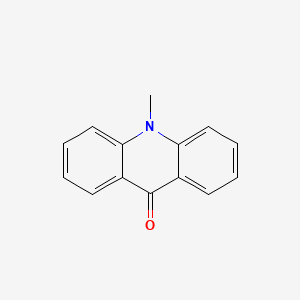

10-Methyl-9(10H)-acridone

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (250 MHz, CDCl₃):

- δ 8.20–7.30 ppm (multiplet): 8 aromatic protons from the acridone core.

- δ 3.75 ppm (singlet): Methyl group (-NCH₃) integration for 3H.

¹³C NMR (63 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1675 | C=O stretching |

| 1600, 1480 | Aromatic C=C stretching |

| 1365 | C-N stretching |

| 2950 | C-H stretching (-CH₃) |

UV-Visible Spectroscopy

Mass Spectrometry

- EI-MS (70 eV): Molecular ion peak at m/z 209 [M⁺- ].

- Fragmentation pattern: Loss of CO (28 amu) yielding m/z 181, followed by sequential loss of methyl radicals.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:

Table 3: Key Computational Results

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Gap | 3.2 eV |

| Dipole Moment | 3.1 Debye |

| Natural Bond Orbital (NBO) Charge on O | -0.52 e |

The HOMO is localized on the aromatic rings, while the LUMO resides predominantly on the carbonyl group, indicating charge-transfer potential. Molecular electrostatic potential maps reveal nucleophilic regions near the carbonyl oxygen and electrophilic zones at the methyl-substituted nitrogen.

特性

IUPAC Name |

10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVKSPPGPPFPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222159 | |

| Record name | 10-Methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

719-54-0 | |

| Record name | N-Methylacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methylacridin-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methylacridin-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | 10-Methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the acridone’s nitrogen atom by NaH, generating a resonance-stabilized amide ion. Subsequent nucleophilic substitution with iodomethane introduces the methyl group at the 10-position. Key parameters include:

-

Solvent : Anhydrous DMF ensures solubility of both the acridone substrate and the inorganic base.

-

Temperature : The reaction is conducted at 60°C for 18 hours to achieve complete conversion.

-

Stoichiometry : A 2.5:1 molar ratio of NaH to acridone and a 2.5:1 ratio of iodomethane to acridone optimize yield.

Step-by-Step Procedure

-

Deprotonation : 9(10H)-Acridone (10.0 g, 51.2 mmol) is dissolved in DMF (100 mL) and cooled to 0°C. NaH (60% dispersion, 5.12 g, 128 mmol) is added under inert conditions.

-

Methylation : Iodomethane (8.0 mL, 128 mmol) is added dropwise, and the mixture is stirred at 60°C for 18 hours.

-

Workup : The reaction is quenched with water, and the product is extracted with dichloromethane (DCM). The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield this compound as a light yellow solid (8.7 g, 81%).

Table 1: Reaction Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| NaH Equivalents | 2.5 | Maximizes deprotonation |

| Iodomethane Equivalents | 2.5 | Completes methylation |

| Temperature | 60°C | Balances rate vs. decomposition |

| Solvent | DMF | Enhances reagent solubility |

Characterization and Analytical Data

Spectroscopic Confirmation

The product’s structure is verified by ¹H NMR (CDCl₃, 400 MHz):

Physical Properties

Table 2: Comparative Physical Properties

| Property | TCI America | VWR |

|---|---|---|

| Melting Point | 203°C | 203°C |

| Purity | >98.0% (N) | >98.0% (N) |

| Molecular Weight | 209.25 g/mol | 209.25 g/mol |

Critical Analysis of the Method

Yield and Scalability

The reported 81% yield is robust for laboratory-scale synthesis. Scaling this reaction requires careful control of exothermic processes during NaH addition and iodomethane dosing.

Limitations and Alternatives

-

Solvent Constraints : DMF, while effective, complicates purification due to high boiling point. Alternatives like THF or DMSO remain unexplored in the literature.

-

Base Sensitivity : NaH’s pyrophoric nature necessitates stringent inert conditions. Potassium tert-butoxide (KOtBu) could offer a safer profile but may require higher temperatures.

Industrial and Research Applications

This compound serves as a precursor in synthesizing chemiluminescent agents (e.g., APS-5 derivatives). Its planar structure and electron-deficient aromatic system also make it a candidate for optoelectronic materials .

化学反応の分析

Types of Reactions

10-Methyl-9(10H)-acridone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the acridine core, leading to the formation of dihydroacridine derivatives.

Substitution: The methyl group and other positions on the acridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O2, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

科学的研究の応用

Chemistry

10-Methyl-9(10H)-acridone serves as a precursor for synthesizing other acridine-based compounds. It undergoes various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with potential applications in different domains.

Table 1: Common Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different derivatives under specific conditions. |

| Reduction | Modifies the acridine core to produce dihydroacridine derivatives. |

| Substitution | Methyl group and other positions on the acridine ring can react with various reagents. |

Biology

The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that its derivatives exhibit significant biological activities due to their ability to interact with biomolecules such as DNA .

Table 2: Biological Activity Data

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | Not specified | Various human cancer cells | Topoisomerase inhibition |

| 9-Acridone | 12.5 | HeLa | DNA intercalation |

| 2-Hydroxy-9(10H)-acridinone | 15.0 | MCF-7 | Apoptosis induction |

Medicine

In medicinal chemistry, acridine derivatives, including those based on this compound, are explored for their therapeutic potential. The compound has shown promise in drug development due to its interactions with cellular targets and its ability to inhibit topoisomerase activity .

Industry

The compound is utilized in the development of dyes and pigments, particularly in applications involving near-infrared Raman reporter molecules for cell imaging. This application highlights its significance in material science and biotechnology .

Case Studies

Case Study 1: Antiviral Activity

A study focused on the synthesis of various acridone derivatives demonstrated significant antiviral properties against HIV-1, suggesting that modifications of this compound could lead to effective antiviral agents .

Case Study 2: Fluorescent Probes

Research has also reported the design of a novel small-molecule fluorescent probe based on the acridone moiety for nitric oxide sensing. This probe exhibited enhanced fluorescence intensity upon reaction with nitric oxide in living cells, indicating its potential utility in biological imaging and monitoring physiological processes .

作用機序

The mechanism of action of 10-Methyl-9(10H)-acridone and its derivatives involves interactions with various molecular targets. For instance, in chemiluminescent applications, the compound reacts with alkaline phosphatase conjugates, leading to the release of photons. This reaction is highly sensitive and can be used for quantitative detection of alkaline phosphatase . The molecular pathways involved in its biological activities are still under investigation, with ongoing research focusing on its interactions with cellular components.

類似化合物との比較

10-Methyl-9(10H)-acridone can be compared with other acridine derivatives such as:

Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.

Proflavine: Used as an antiseptic and for its antibacterial properties.

Acriflavine: Utilized for its antiseptic and antiviral properties.

生物活性

10-Methyl-9(10H)-acridone is a member of the acridine family, characterized by its unique structure, which includes a methyl group at the 10-position. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 209.25 g/mol. The compound's structure features a ketone group attached to the C9 carbon atom of the acridine framework, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Acridone derivatives have been found to inhibit various bacterial strains, suggesting that this compound may also possess similar properties. Its structural similarity to other known antimicrobial agents supports further investigation into its efficacy against pathogens .

Anticancer Potential

Several studies have explored the anticancer properties of acridone derivatives, including this compound. Acridones have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to cancer cell death, making acridones promising candidates for cancer therapy .

The following table summarizes some key findings related to the anticancer activity of acridones:

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | Not specified | Various human cancer cells | Topoisomerase inhibition |

| 9-Acridone | 12.5 | HeLa | DNA intercalation |

| 2-Hydroxy-9(10H)-acridinone | 15.0 | MCF-7 | Apoptosis induction |

The biological activity of this compound is thought to be linked to its ability to interact with biomolecules such as DNA and proteins. The compound's role as a fluorescent probe for nitric oxide detection has been highlighted in research, indicating its potential use in monitoring physiological processes .

Study on Antiviral Activity

In a recent study focusing on acridone derivatives, researchers synthesized various compounds and tested their antiviral activities against HIV-1. The findings suggested that certain derivatives exhibited significant antiviral properties, warranting further exploration of this compound in this context .

Synthesis and Biological Evaluation

A study conducted by Deekshitha et al. synthesized several acridone derivatives and evaluated their biological activities through docking studies and cell viability assays. The results indicated that specific modifications in the acridone structure could enhance biological activity, pointing towards the potential for developing more effective therapeutic agents based on the this compound scaffold .

Q & A

Basic Research Question

- Strain selection : Prioritize clinically relevant pathogens (e.g., MRSA, Plasmodium falciparum) .

- Dose-response curves : Use microdilution assays (MIC/MBC determinations) with triplicate replicates to ensure reproducibility.

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

How does incorporating this compound into fluorescent probes improve nitric oxide detection in live cells?

Advanced Research Question

The 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone scaffold reacts with NO in aqueous media to form a triazole derivative, amplifying fluorescence intensity fivefold. Probe validation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。